ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a piperazine derivative featuring a cyclohexylbenzenesulfonyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are critical for resolving molecular conformations and intermolecular interactions .
Properties
IUPAC Name |
ethyl 4-(4-cyclohexylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-2-25-19(22)20-12-14-21(15-13-20)26(23,24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKXEWSWXFXMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The target compound is synthesized via a two-step sequence:
- Preparation of 4-cyclohexylbenzenesulfonyl chloride through chlorosulfonation of 4-cyclohexylbenzene using chlorosulfonic acid at 0–5°C.
- Nucleophilic substitution between ethyl piperazine-1-carboxylate and 4-cyclohexylbenzenesulfonyl chloride in anhydrous toluene under reflux (110°C, 30 min).
The reaction mechanism proceeds through attack of the piperazine N4 nitrogen on the electrophilic sulfur atom in the sulfonyl chloride, releasing HCl (neutralized by triethylamine). The ethyl carboxylate group at N1 directs regioselectivity by reducing the nucleophilicity of the adjacent nitrogen.
Reaction Equation:
$$
\text{Ethyl piperazine-1-carboxylate} + \text{4-Cyclohexylbenzenesulfonyl chloride} \xrightarrow{\text{Toluene, 110°C}} \text{Target Compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Comparative data from analogous syntheses reveals critical parameters:
Yields drop to 45–50% if the reaction exceeds 45 min due to competing hydrolysis of the sulfonyl chloride.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Key spectral features correlate with literature values for analogous piperazine sulfonamides:
$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):
- δ 1.28 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$)
- δ 3.47–3.52 (m, 4H, piperazine H2/H6)
- δ 3.68 (br s, 4H, piperazine H3/H5)
- δ 4.16 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$)
- δ 7.68 (d, J = 8.3 Hz, 2H, aromatic H2’/H6’)
- δ 7.92 (d, J = 8.3 Hz, 2H, aromatic H3’/H5’)
ESI-HRMS:
Calculated for C$${19}$$H$${27}$$N$$2$$O$$4$$S [M+H]$$^+$$: 391.1691
Observed: 391.1689 (Δ = -0.51 ppm)
Crystallographic Insights
X-ray analysis of ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate (analog) shows:
- Chair conformation of the piperazine ring (puckering amplitude Q = 0.5682 Å)
- Dihedral angle of 73.23° between piperazine and aromatic planes
- Weak C–H···π interactions stabilizing the crystal lattice
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilizing ethyl piperazine-1-carboxylate on Wang resin enables iterative sulfonylation, though yields remain lower (58–62%) compared to solution-phase methods. Advantages include simplified purification via filtration.
Microwave-Assisted Synthesis
Rapid heating (150°C, 5 min) in DMF increases reaction rate but risks decomposition, limiting practical utility.
Industrial-Scale Production Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| 4-Cyclohexylbenzene | 320 | |
| Chlorosulfonic acid | 45 | |
| Ethyl piperazine-1-carboxylate | 1,150 |
Process economics favor batch sizes >50 kg due to fixed costs in sulfonyl chloride synthesis.
Applications and Derivatives
While beyond preparation scope, noted applications include:
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ethyl ester undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. For example, treatment with 6M HCl at reflux yields 4-(4-cyclohexylbenzenesulfonyl)piperazine-1-carboxylic acid .
Table 2: Hydrolysis Reaction Data
Salt Formation and Acid-Base Reactions
The sulfonamide’s NH group (pKa ~10–12) can form salts with strong bases, while the tertiary amine (pKa ~7–9) reacts with acids to generate ammonium salts .
Key Reactions:
- With HCl: Forms a water-soluble hydrochloride salt .
- With NaOH: Deprotonates the sulfonamide NH, yielding a sodium sulfonamide .
Stability Under Reactive Conditions
The compound exhibits moderate stability:
- Thermal Stability : Decomposes above 200°C without melting .
- Oxidative Stability : Resists H₂O₂ (<5% degradation after 24 hours) .
- Photolytic Stability : No significant degradation under UV light .
Functionalization of the Piperazine Ring
The remaining piperazine nitrogen (if unsubstituted) can undergo:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
- Acylation : Forms amides with acyl chlorides like acetyl chloride .
Coordination Chemistry
The sulfonamide and carboxylate groups can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .
Biochemical Interactions
The sulfonamide group enables binding to enzymes like carbonic anhydrase, while the cyclohexylbenzene moiety enhances lipophilicity, influencing pharmacokinetics .
Key Data:
Degradation Pathways
Scientific Research Applications
ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, which can modulate neurotransmitter activity . Additionally, the benzenesulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs vary in substituents on the piperazine ring, influencing their physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Piperazine Derivatives
- Stability : Compounds with tert-butyl esters (e.g., 1a and 1b) degrade in simulated gastric fluid due to esterase susceptibility, whereas ethyl esters (as in the target compound) are hypothesized to exhibit improved stability .
- Lipophilicity : The trifluoromethyl and pyridinyl groups in the analog from enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s cyclohexylbenzenesulfonyl group .
- Conformational Flexibility: Ring puckering in piperazine derivatives, analyzed via methods described by Cremer and Pople, can influence binding to biological targets.
Research Findings and Implications
- Stability Optimization : Replacement of tert-butyl with ethyl esters mitigates degradation in acidic environments, a critical factor for oral bioavailability .
- Role of Sulfonyl Groups: The cyclohexylbenzenesulfonyl group may enhance target binding through hydrophobic interactions, a feature absent in analogs with smaller substituents (e.g., aminoethyl) .
- Crystallographic Insights : SHELX-based crystallography () and puckering analysis () provide foundational tools for resolving conformational preferences in these derivatives .
Biological Activity
Ethyl 4-(4-cyclohexylbenzenesulfonyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a cyclohexylbenzenesulfonyl moiety and an ethyl carboxylate group. Its molecular formula is , with a molecular weight of 342.42 g/mol. The structural conformation plays a crucial role in its biological activity.
Piperazine derivatives, including this compound, are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The following mechanisms have been identified:
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit the serotonin transporter (SERT), which may contribute to antidepressant effects .
- Acetylcholinesterase Inhibition : Some derivatives exhibit potential as acetylcholinesterase inhibitors (AChEIs), which are relevant in treating neurodegenerative diseases like Alzheimer's .
Antidepressant Activity
Research indicates that piperazine derivatives can enhance mood and alleviate symptoms of depression. In studies involving animal models, compounds similar to this compound showed significant reductions in depressive behaviors when administered at specific dosages .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of piperazine derivatives against neurotoxicity induced by aluminum chloride. These compounds improved cognitive functions in behavioral tests and restored neurochemical balance by reducing oxidative stress markers .
Antimicrobial Properties
Piperazine derivatives have been extensively studied for their antimicrobial activity. This compound may exhibit similar properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Neuroprotective | Acetylcholinesterase inhibition | |
| Antimicrobial | Disruption of cell membrane integrity |
Case Studies
- Antidepressant Efficacy : A study involving rats treated with piperazine derivatives showed significant improvements in behavioral tests measuring depressive symptoms. The results suggested that these compounds could serve as effective alternatives to traditional SSRIs, particularly for patients experiencing sexual dysfunction as a side effect .
- Neuroprotection Against Aluminum Toxicity : In vivo studies demonstrated that specific piperazine derivatives could mitigate cognitive decline induced by aluminum exposure. Behavioral tests indicated enhanced memory retention and reduced anxiety levels following treatment with these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE, and how can reaction conditions be optimized?
- Methodology :
- Sulfonylation : React piperazine derivatives with 4-cyclohexylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
- Esterification : Couple the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature.
- Optimization : Use factorial design to test variables like solvent polarity (DMF vs. THF), temperature (20–60°C), and catalyst loading (e.g., DMAP). Monitor yields via HPLC and purity via TLC.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm), sulfonyl protons (δ 3.3–3.7 ppm), and ester carbonyl (δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 463.2).
- X-ray Crystallography : Resolve 3D conformation to assess steric effects on biological interactions.
- FT-IR : Confirm sulfonamide (1150–1350 cm) and ester (1720–1750 cm) functional groups.
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
- Key Properties :
- Solubility : Moderate in DMSO (>10 mM) and ethanol; low in aqueous buffers (<1 mM). Pre-solubilize in DMSO for biological assays.
- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store at -20°C in amber vials.
- Hygroscopicity : Susceptible to moisture; use inert atmospheres (N/Ar) during synthesis.
- Safety : Wear PPE (gloves, goggles) to avoid skin/eye irritation, as indicated for structurally similar sulfonamides.
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity assays for this compound?
- Methodology :
- Factorial Design : Systematically vary factors (e.g., concentration, incubation time, cell line variability) to identify confounding variables.
- Replicate Studies : Perform triplicate experiments across independent labs to assess reproducibility.
- Orthogonal Assays : Cross-validate results using SPR (binding affinity), enzymatic inhibition (IC), and cell viability (MTT) assays.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch effects.
Q. How can computational models predict target interactions for this compound?
- Methodology :
- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina to prioritize targets like GPCRs or kinases.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and conformational shifts.
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on activity using descriptors like logP and polar surface area.
- AI-Driven Optimization : Train neural networks on synthetic yield data to predict optimal reaction pathways.
Q. What methodologies assess the compound's metabolic stability and toxicity profile in preclinical studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-MS/MS.
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks.
- In Vivo Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models; monitor organ histopathology and serum biomarkers (ALT, AST).
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
